molecular formula C11H21N B2705991 Spiro[5.5]undecan-5-amine CAS No. 27992-30-9

Spiro[5.5]undecan-5-amine

Cat. No. B2705991
CAS RN: 27992-30-9
M. Wt: 167.296
InChI Key: WDIVXYOUSUTMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.5]undecan-5-amine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is spiro[5.5]undec-1-ylamine .


Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives has been reported in several studies . One method involves the ZnMe2-promoted alkynylation of salicylaldehyde and HCO2H-mediated dearomatizative cyclization . This method can be used to construct an all-carbon quaternary spirocenter .


Molecular Structure Analysis

The molecular structure of Spiro[5.5]undecan-5-amine can be represented by the InChI code 1S/C11H21N/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h10H,1-9,12H2 .


Physical And Chemical Properties Analysis

Spiro[5.5]undecan-5-amine has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 52.5±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 177.7±5.0 cm3 .

Scientific Research Applications

Drug Discovery and Novel Scaffold Synthesis

  • The novel spiro scaffolds inspired by bioactive natural products like histrionicotoxins have been developed for drug discovery. These scaffolds, including the 1,9-diazaspiro[5.5]undecane, are designed for easy conversion into a lead generation library, highlighting their potential in facilitating the synthesis of diverse bioactive molecules. The synthesis involves robust methodologies such as ring-closing metathesis (RCM) and 5-endo cyclization, demonstrating their versatility and readiness for large-scale preparation (Jenkins et al., 2009).

Synthesis of Heterocyclic Derivatives

  • A methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones derivatives via cascade cyclization has been developed, showcasing the compound's role in the creation of spiro-heterocyclic derivatives. This synthesis demonstrates the compound's utility in generating structures with a broad range of pharmaceutical and biological activities, further underscoring its importance in medicinal chemistry research (Islam et al., 2017).

Optical and Material Sciences

  • Spiro[5.5]undecan-5-amine derivatives have been utilized in the synthesis of novel polyimides with exceptional organosolubility, optical transparency, and thermal stability. These materials show promising applications in the development of advanced polymers with potential uses in electronics, coatings, and other high-performance materials. The synthesis of these polyimides illustrates the adaptability of spiro[5.5]undecan-5-amine derivatives in creating materials with desirable physical and chemical properties (Zhang et al., 2010).

Chiral Separation and Stereochemistry

  • The chiral spirocyclic compounds, including derivatives of Spiro[5.5]undecan-5-amine, have shown potential in pharmaceutical applications as catalysts, active pharmaceutical ingredients, or modifiers for chiral separation. Their ability to undergo specific optical rotation and conform to Lowe's rule for determining configuration emphasizes their significance in stereochemical studies and the development of enantiomerically pure compounds (Liang et al., 2008).

Mechanism of Action

A related compound, spiro[5.5]undecan-3-amine, has been reported to inhibit the A/M2 ion channel of the influenza A virus . It is effective against both wild-type A/M2 channels and certain mutant ion channels .

properties

IUPAC Name

spiro[5.5]undecan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h10H,1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIVXYOUSUTMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.5]undecan-1-amine

CAS RN

27992-30-9
Record name spiro[5.5]undecan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.